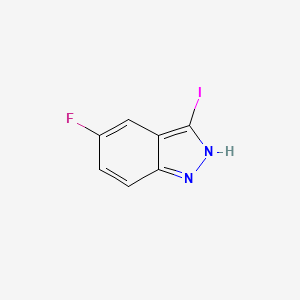

5-Fluoro-3-iodo-1H-indazole

Description

BenchChem offers high-quality 5-Fluoro-3-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUPBTJBMHZBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646295 | |

| Record name | 5-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858629-06-8 | |

| Record name | 5-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 5-Fluoro-3-iodo-1H-indazole, a halogenated indazole derivative with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern makes it a valuable building block for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research[1]. This document outlines a plausible and efficient synthetic route based on established chemical transformations of the indazole scaffold.

Synthetic Pathway Overview

The synthesis of 5-Fluoro-3-iodo-1H-indazole can be effectively achieved through the direct iodination of the commercially available starting material, 5-Fluoro-1H-indazole. This electrophilic substitution reaction targets the C3 position of the indazole ring, which is activated towards such transformations. The proposed reaction scheme is illustrated below.

Caption: Proposed synthetic pathway for 5-Fluoro-3-iodo-1H-indazole.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for the starting material and the target compound is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Safety Precautions |

| 5-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | Solid | 119-125 | Acute toxicity (oral), causes skin and eye irritation. Wear protective gloves and eye protection[2]. |

| 5-Fluoro-3-iodo-1H-indazole | C₇H₄FIN₂ | 262.02 | Solid | Not available | Expected to be an irritant. Handle with care in a well-ventilated fume hood. |

Experimental Protocol: Synthesis of 5-Fluoro-3-iodo-1H-indazole

This protocol is adapted from a similar iodination procedure for a substituted indazole[3].

Materials and Reagents:

| Reagent | Purity | Supplier |

| 5-Fluoro-1H-indazole | 97% | Sigma-Aldrich[2] |

| Potassium Hydroxide (KOH) | ≥ 85% | Standard |

| Iodine (I₂) | ≥ 99.8% | Standard |

| Dimethylformamide (DMF) | Anhydrous | Standard |

| Sodium Thiosulfate | ≥ 98% | Standard |

| Dichloromethane (DCM) | ACS Grade | Standard |

| Brine | Saturated | In-house |

| Magnesium Sulfate | Anhydrous | Standard |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a solution of 5-Fluoro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 eq) at room temperature.

-

Iodination: Stir the mixture for 10-15 minutes. Subsequently, add a solution of iodine (I₂, 1.5 eq) in DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. A precipitate is expected to form.

-

Isolation: Filter the solid precipitate and wash it with water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).

-

Characterization: The structure of the final product, 5-Fluoro-3-iodo-1H-indazole, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

References

5-Fluoro-3-iodo-1H-indazole: A Technical Guide for Drug Discovery Professionals

Introduction: 5-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a versatile and valuable building block in medicinal chemistry. Its unique structural features, including the indazole core, a fluorine atom at the 5-position, and an iodine atom at the 3-position, make it an important intermediate for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, reactivity, and applications, with a focus on its role in the development of kinase inhibitors for oncology.

Core Chemical and Physical Properties

The fundamental properties of 5-Fluoro-3-iodo-1H-indazole are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: General and Physical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 858629-06-8 | [1][2][3][4] |

| Molecular Formula | C₇H₄FIN₂ | [2][4] |

| Molecular Weight | 262.02 g/mol | [2][4] |

| Appearance | Beige to light brown solid | [2] |

| Melting Point | 158–159 °C | [5] |

| Purity | ≥95% (HPLC), ≥98% | [1][2] |

| Storage Conditions | 0–8 °C, protect from light |[1][2] |

Table 2: Computational Data

| Descriptor | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.3066 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

| SMILES | FC2=CC=C1[NH]N=C(C1=C2)I |[1] |

Spectroscopic Data

Structural confirmation of 5-Fluoro-3-iodo-1H-indazole is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data

| Parameter | Value |

|---|---|

| Solvent | DMSO-d₆ |

| Frequency | 400 MHz |

| Chemical Shift (δ) and Multiplicity | δ=13.64 (s, 1H, NH), 7.63 (dd, J=4.8, 4.4 Hz, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, J=6.4, 2.4 Hz, 1H) |

| Reference |[3] |

Reactivity and Applications in Drug Discovery

5-Fluoro-3-iodo-1H-indazole is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of oncology.[2] The reactivity of the compound is dominated by the carbon-iodine bond at the C-3 position. This site is highly amenable to functionalization through various metal-catalyzed cross-coupling reactions.

Key Applications:

-

Kinase Inhibitor Synthesis: The indazole scaffold is a well-established "privileged structure" in kinase inhibitor design.[6] Derivatives of 5-Fluoro-3-iodo-1H-indazole are extensively used to develop inhibitors targeting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][8]

-

Palladium-Catalyzed Cross-Coupling: The C-3 iodo group serves as an excellent handle for introducing molecular diversity. It readily participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the efficient creation of libraries of 3-aryl, 3-alkynyl, and 3-amino-indazole derivatives for structure-activity relationship (SAR) studies.[7]

-

Anti-inflammatory and Anti-cancer Agents: The unique electronic properties conferred by the fluorine and iodine atoms enhance the biological activity of the resulting compounds, making this intermediate a valuable starting point for developing anti-inflammatory and anti-cancer therapeutics.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 5-Fluoro-3-iodo-1H-indazole are crucial for its effective use in research.

Protocol 1: Synthesis of 5-Fluoro-3-iodo-1H-indazole

This protocol describes the iodination of 5-fluoro-1H-indazole at the C-3 position.[3][5]

Materials:

-

5-Fluoro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Saturated aqueous sodium bisulfite solution

Procedure:

-

Dissolve 5-fluoro-1H-indazole (1.0 equiv.) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.) to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium bisulfite to quench excess iodine, which will result in the formation of a precipitate.

-

Collect the solid product by vacuum filtration and wash with water.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (e.g., 3:1) eluent system to afford pure 5-fluoro-3-iodo-1H-indazole.[3]

Caption: Workflow for the synthesis of 5-Fluoro-3-iodo-1H-indazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the C-3 arylation of 5-Fluoro-3-iodo-1H-indazole, a key step in synthesizing kinase inhibitors.[7]

Materials:

-

5-Fluoro-3-iodo-1H-indazole

-

Arylboronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

-

To a reaction vessel, add 5-fluoro-3-iodo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst (2–5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup: dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 3-aryl-5-fluoro-1H-indazole.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General HPLC Analysis

This protocol outlines a general reverse-phase HPLC method for assessing the purity of 5-Fluoro-3-iodo-1H-indazole and its derivatives.

Instrumentation & Columns:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 stationary phase (e.g., Poroshell EC-C18, Spherisorb ODS-2), typically 4.6 mm x 100-250 mm, 5 µm particle size.[9]

-

Detection Wavelength: ~254 nm.

Mobile Phase & Gradient:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

-

Solvent B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid.

-

Gradient: A typical gradient might run from 5% B to 95% B over 8-10 minutes.

-

Flow Rate: 1.0 mL/min.

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., Methanol or ACN) at approximately 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to an appropriate concentration for injection (e.g., 10-50 µg/mL).

-

Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

-

Inject the sample (typically 5-10 µL).

-

Run the gradient method and record the chromatogram.

-

Purity is determined by integrating the peak area of the main component relative to the total peak area.

Role in Signaling Pathway Inhibition

Many kinase inhibitors derived from the 3-aryl-1H-indazole scaffold function by competing with ATP for the binding site on the kinase. A prominent target is the PI3K/Akt/mTOR pathway, a critical cascade for cell survival and proliferation. By blocking kinases like PI3K or Akt, these compounds can halt downstream signaling, leading to apoptosis in cancer cells.[7][8]

Caption: Simplified PI3K/Akt/mTOR pathway and indazole inhibitor action.

References

An In-depth Technical Guide to 5-Fluoro-3-iodo-1H-indazole (CAS: 858629-06-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features, including the indazole core, a fluorine atom at the 5-position, and an iodine atom at the 3-position, make it a versatile precursor for the synthesis of complex bioactive molecules. The presence of the iodo group provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the fluoro group can enhance metabolic stability and binding affinity of the final compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-3-iodo-1H-indazole, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical and Spectral Data

The physical and spectral properties of 5-Fluoro-3-iodo-1H-indazole are essential for its identification, handling, and use in chemical synthesis.

| Property | Value |

| CAS Number | 858629-06-8 |

| Molecular Formula | C₇H₄FIN₂ |

| Molecular Weight | 262.02 g/mol |

| Appearance | Beige to light brown solid[1] |

| Melting Point | 158-159 °C |

| Boiling Point | Not experimentally determined. Estimated to be in the range of 300-360 °C based on structurally similar compounds. |

| Purity | Commercially available with purities ranging from ≥95% to ≥98% (HPLC)[1] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place, protected from light[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 13.64 (s, 1H), 7.63 (dd, J=4.8, 4.4 Hz, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, J=6.4, 2.4 Hz, 1H)[2] |

Synthesis and Reactivity

Synthesis of 5-Fluoro-3-iodo-1H-indazole

A common and high-yielding method for the synthesis of 5-Fluoro-3-iodo-1H-indazole involves the direct iodination of 5-fluoro-1H-indazole.

Experimental Protocol: Iodination of 5-Fluoro-1H-indazole [2]

-

Dissolution: Dissolve 5-Fluoro-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C and sequentially add iodine (I₂) (2.0 eq) and potassium hydroxide (KOH) (3.0 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Work-up: Upon completion, filter the reaction mixture.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/1) to yield 5-Fluoro-3-iodo-1H-indazole as a white solid (yield: 96.1%).[2]

Reactivity in Cross-Coupling Reactions

The iodine atom at the C3 position of 5-Fluoro-3-iodo-1H-indazole makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceutical compounds.

Experimental Protocol: Suzuki Coupling of 5-Fluoro-3-iodo-1H-indazole

This protocol describes a general procedure for the Suzuki coupling of a 3-iodo-1H-indazole derivative with a boronic acid.

-

Reaction Setup: In a reaction vessel, combine the 5-Fluoro-3-iodo-1H-indazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2-3 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a 4:1 mixture of dioxane and water.

-

Degassing: Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, perform an appropriate aqueous work-up, and purify the crude product by column chromatography to obtain the 3-aryl-5-fluoro-1H-indazole derivative.

Applications in Drug Discovery: Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. Several approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core. These drugs often target receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. 5-Fluoro-3-iodo-1H-indazole serves as a key intermediate in the synthesis of such inhibitors.

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of RTKs that play a central role in angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][3][4] Indazole-based kinase inhibitors are designed to bind to the ATP-binding site of the intracellular kinase domain of VEGFR-2, thereby blocking its activity and inhibiting downstream signaling.

Safety and Handling

5-Fluoro-3-iodo-1H-indazole is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

For comprehensive safety information, it is mandatory to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Fluoro-3-iodo-1H-indazole is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and reactivity in key cross-coupling reactions make it an attractive starting material for the creation of diverse chemical libraries. Its application as a precursor to potent kinase inhibitors targeting critical signaling pathways in cancer, such as the VEGFR pathway, highlights its significance in the development of new therapeutics. This guide provides a foundational understanding of this important compound for researchers and scientists working at the forefront of pharmaceutical development.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cusabio.com [cusabio.com]

A Technical Guide to 5-Fluoro-3-iodo-1H-indazole: Synthesis, Properties, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry. Its structural features, particularly the presence of fluorine and iodine atoms, make it a valuable intermediate for the synthesis of complex bioactive molecules. The iodine at the 3-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl substituents, a key strategy in the development of targeted therapeutics. This guide details the physicochemical properties, synthesis, and primary applications of 5-fluoro-3-iodo-1H-indazole, with a focus on its role in the generation of kinase inhibitors for oncological applications.

Physicochemical Properties

5-Fluoro-3-iodo-1H-indazole is a solid at room temperature. Its key properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FIN₂ | [1][2] |

| Molecular Weight | 262.02 g/mol | [1][2] |

| CAS Number | 858629-06-8 | [1][2] |

| Appearance | White to pale brown solid | |

| Storage | 4°C, protect from light | [2] |

Synthesis and Experimental Protocols

The primary route to 5-fluoro-3-iodo-1H-indazole is through the direct iodination of its precursor, 5-fluoro-1H-indazole. This reaction is typically carried out in the presence of a base.

Synthesis of 5-Fluoro-3-iodo-1H-indazole

A detailed protocol for the synthesis of 5-fluoro-3-iodo-1H-indazole is as follows:

Experimental Protocol:

-

Reaction Setup: 5-Fluoro-1H-indazole (1.0 equivalent) is dissolved in dimethylformamide (DMF).

-

Reagent Addition: The solution is cooled to 0°C. Iodine (2.0 equivalents) and potassium hydroxide (3.0 equivalents) are added sequentially.[3]

-

Reaction Conditions: The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature.[3]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure to yield the crude product. The crude product is then purified by silica gel column chromatography, typically using a petroleum ether/ethyl acetate mixture as the eluent, to afford 5-fluoro-3-iodo-1H-indazole as a white solid.[3]

Figure 1. Synthesis workflow for 5-Fluoro-3-iodo-1H-indazole.

Application in the Synthesis of Kinase Inhibitors

The primary utility of 5-fluoro-3-iodo-1H-indazole in drug discovery is as an intermediate for creating more complex molecules. The iodine atom at the 3-position is ideal for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient installation of various aryl or heteroaryl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling

This reaction couples the 3-iodo-1H-indazole core with an organoboron reagent (e.g., a boronic acid or boronate ester) to form a new carbon-carbon bond. This is a key step in synthesizing libraries of 3-aryl-1H-indazole derivatives, which are widely investigated as kinase inhibitors.

General Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add the 5-fluoro-3-iodo-1H-indazole (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), and a base such as sodium carbonate or potassium carbonate (2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%).

-

Reaction Conditions: Heat the reaction mixture, typically to 80-100°C, and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the 3-aryl-5-fluoro-1H-indazole derivative.

Biological Context: Targeting Kinase Signaling Pathways

Indazole derivatives are prominent scaffolds for the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated due to mutations in key kinases.

A prime example is the RAF-MEK-ERK (or MAPK) pathway, which is frequently mutated in melanoma and other cancers. The B-Raf kinase is a key component of this pathway. The V600E mutation in B-Raf leads to its constitutive activation, driving uncontrolled cell proliferation.

The RAF-MEK-ERK Signaling Pathway

The drug Dabrafenib (GSK2118436) is a potent inhibitor of mutated B-Raf and contains a fluorinated sulfonamide moiety, highlighting the importance of fluorination in modern drug design.[4][5] While not directly synthesized from 5-fluoro-3-iodo-1H-indazole, its mechanism of action is representative of the therapeutic goal for many indazole-based compounds. By inhibiting B-Raf, Dabrafenib blocks downstream signaling, leading to decreased cancer cell proliferation and survival.

Figure 2. Inhibition of the RAF-MEK-ERK pathway by a B-RAF inhibitor.

Quantitative Data for a Representative Kinase Inhibitor

The following table presents the in vitro activity of Dabrafenib, a B-Raf inhibitor, against various cell lines. This data illustrates the potency and selectivity that can be achieved with compounds developed for specific kinase targets.

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| Dabrafenib (GSK2118436) | B-RafV600E | Enzyme Assay | 5 | [5] |

| c-Raf | Enzyme Assay | 3.2 | [5] | |

| SKMEL28 (Melanoma) | Cell Proliferation | 3 | [5] | |

| A375P F11 (Melanoma) | Cell Proliferation | 8 | [5] | |

| Colo205 (Colorectal) | Cell Proliferation | 7 | [5] | |

| HFF (Wild-type B-Raf) | Cell Proliferation | 3000 | [5] |

Conclusion

5-Fluoro-3-iodo-1H-indazole is a high-value synthetic intermediate for drug discovery and development. Its straightforward synthesis and the reactivity of the C-I bond in Suzuki-Miyaura cross-coupling reactions make it an essential tool for creating diverse libraries of 3-aryl-indazole compounds. These derivatives have shown significant promise as potent and selective kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases. The principles and protocols outlined in this guide provide a foundation for researchers utilizing this versatile building block in the pursuit of novel therapeutics.

References

Molecular Structure and Proton Assignments

An In-depth Technical Guide to the 1H NMR Data of 5-Fluoro-3-iodo-1H-indazole

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) data for 5-Fluoro-3-iodo-1H-indazole, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details the experimental protocols for synthesis and analysis, and includes visualizations to illustrate the molecular structure and experimental workflow.

The structure of 5-Fluoro-3-iodo-1H-indazole contains four protons that give rise to distinct signals in the 1H NMR spectrum. The numbering of the indazole ring is crucial for the correct assignment of these signals. Based on the electronic effects of the fluoro and iodo substituents and analysis of the coupling patterns, the proton signals have been assigned as follows:

-

N-H Proton (H1): The proton attached to the nitrogen at position 1 is typically deshielded and appears as a broad singlet at a high chemical shift.

-

Aromatic Protons (H4, H6, H7): The protons on the benzene ring are influenced by the electron-withdrawing effects of the fluorine at position 5 and the iodine at position 3. The fluorine atom also introduces through-bond couplings to the adjacent protons.

The following diagram illustrates the chemical structure and the assigned proton numbering.

Caption: Chemical structure of 5-Fluoro-3-iodo-1H-indazole with proton numbering.

1H NMR Data Presentation

The 1H NMR spectrum of 5-Fluoro-3-iodo-1H-indazole was recorded on a 400 MHz spectrometer in DMSO-d6. The quantitative data are summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.64 | s | - | 1H | H1 |

| 7.63 | dd | 4.8, 4.4 | 1H | H4 |

| 7.38-7.30 | m | - | 1H | H6 |

| 7.20 | dd | 6.4, 2.4 | 1H | H7 |

Experimental Protocols

Synthesis of 5-Fluoro-3-iodo-1H-indazole

The synthesis of 5-Fluoro-3-iodo-1H-indazole is achieved through the iodination of 5-Fluoro-1H-indazole.[1]

Materials:

-

5-Fluoro-1H-indazole (2.0 g, 14.0 mmol)

-

Iodine (7.46 g, 28.0 mmol)

-

Potassium hydroxide (2.4 g, 42 mmol)

-

Dimethylformamide (DMF) (50 mL)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

5-Fluoro-1H-indazole is dissolved in DMF in a reaction vessel.

-

The solution is cooled to 0 °C.

-

Iodine and potassium hydroxide are added sequentially to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is filtered.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1) eluent system.

-

The final product is obtained as a white solid (3.7 g, 96.1% yield).[1]

The following diagram illustrates the workflow for the synthesis and purification of 5-Fluoro-3-iodo-1H-indazole.

Caption: Synthesis and purification workflow for 5-Fluoro-3-iodo-1H-indazole.

1H NMR Data Acquisition

The 1H NMR spectrum was acquired using the following parameters:[1]

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d6

-

Temperature: Room temperature

-

Internal Standard: Tetramethylsilane (TMS) is typically used for referencing chemical shifts to 0.00 ppm.

References

Spectroscopic Profile of 5-Fluoro-3-iodo-1H-indazole: A Technical Guide for Researchers

An in-depth analysis of the spectroscopic properties of 5-Fluoro-3-iodo-1H-indazole, a key intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its structural and electronic characteristics for researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its structural motifs, featuring a fluorine atom at the 5-position and an iodine atom at the 3-position of the indazole core, contribute to its unique physicochemical properties and biological activity. This compound serves as a versatile building block in the synthesis of a variety of bioactive molecules, particularly in the exploration of new anti-cancer and anti-inflammatory drugs.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the advancement of its applications in drug discovery.

This technical guide presents a detailed summary of the spectroscopic data for 5-Fluoro-3-iodo-1H-indazole, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it outlines the experimental protocols for the synthesis and purification of this compound, providing a valuable resource for researchers working with this important molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Fluoro-3-iodo-1H-indazole, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.

Table 1: ¹H NMR Spectroscopic Data for 5-Fluoro-3-iodo-1H-indazole [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.64 | s | - | N-H |

| 7.63 | dd | 4.8, 4.4 | Ar-H |

| 7.38-7.30 | m | - | Ar-H |

| 7.20 | dd | 6.4, 2.4 | Ar-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 5-Fluoro-3-iodo-1H-indazole

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for 5-Fluoro-3-iodo-1H-indazole

| Ion | m/z |

| Data not available in the searched literature. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for 5-Fluoro-3-iodo-1H-indazole

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the searched literature. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution.

Table 5: UV-Vis Spectroscopic Data for 5-Fluoro-3-iodo-1H-indazole

| Solvent | λmax (nm) |

| Data not available in the searched literature. |

Experimental Protocols

Synthesis of 5-Fluoro-3-iodo-1H-indazole[2]

This protocol describes the iodination of 5-fluoro-1H-indazole to yield the target compound.

Materials:

-

5-Fluoro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 5-fluoro-1H-indazole (2.0 g, 14.0 mmol) in DMF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add iodine (7.46 g, 28.0 mmol) and potassium hydroxide (2.4 g, 42.0 mmol) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the mixture to gradually warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.

-

Collect the fractions containing the desired product and concentrate to yield 5-fluoro-3-iodo-1H-indazole as a white solid.

Caption: Synthetic workflow for 5-Fluoro-3-iodo-1H-indazole.

Logical Relationship in Drug Discovery

5-Fluoro-3-iodo-1H-indazole serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical modifications, making it a versatile scaffold in drug design.

Caption: Logical workflow of drug discovery starting from 5-Fluoro-3-iodo-1H-indazole.

Conclusion

The spectroscopic data and synthetic protocol presented in this guide provide a foundational understanding of 5-Fluoro-3-iodo-1H-indazole. While the ¹H NMR data is well-defined, further experimental work is required to fully characterize this compound with ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy. This comprehensive spectroscopic profile is essential for quality control in its synthesis and for the unambiguous identification of its derivatives in drug discovery pipelines. The versatility of this molecule as a synthetic intermediate underscores its importance in the ongoing search for novel therapeutic agents.

References

Navigating the Solubility Landscape of 5-Fluoro-3-iodo-1H-indazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a halogenated indazole derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its unique molecular structure, featuring both fluorine and iodine substituents, imparts valuable properties that make it a crucial building block in the synthesis of novel therapeutic agents.[1] This compound serves as a key intermediate in the development of pharmaceuticals, particularly in the realms of anti-cancer and anti-inflammatory research.[1] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of 5-Fluoro-3-iodo-1H-indazole.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Fluoro-3-iodo-1H-indazole is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIN₂ | [2][3] |

| Molecular Weight | 262.02 g/mol | [2][3] |

| Appearance | Beige to light brown solid | [1] |

| LogP | 2.3066 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [2] |

The octanol-water partition coefficient (LogP) of 2.3066 suggests a greater affinity for organic phases over aqueous media, indicating that good solubility in organic solvents can be expected.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for 5-Fluoro-3-iodo-1H-indazole in a range of organic solvents is not extensively documented in publicly available literature, its structural analogues and the general behavior of similar heterocyclic compounds allow for informed estimations. The compound is described as a solid, and its application in synthesis implies solubility in common reaction solvents.

A related compound, 5-Fluoro-3-iodo-1-methyl-1H-indazole, has a predicted water solubility of 66.46 mg/L, which is relatively low and further supports the expectation of better solubility in organic solvents.[4]

For a structurally similar compound, 5-fluoro-3-propyl-1H-indole, a preliminary solubility assessment is recommended in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol to establish a baseline solubility profile.[5] This approach is also advisable for 5-Fluoro-3-iodo-1H-indazole.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of 5-Fluoro-3-iodo-1H-indazole in a specific organic solvent, the following experimental protocol, adapted from general laboratory practices for solubility assessment, can be employed.

Objective: To determine the saturation solubility of 5-Fluoro-3-iodo-1H-indazole in a selected organic solvent at a given temperature.

Materials:

-

5-Fluoro-3-iodo-1H-indazole

-

High-purity organic solvent of choice (e.g., DMSO, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Fluoro-3-iodo-1H-indazole to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved 5-Fluoro-3-iodo-1H-indazole.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Logical Workflow for Synthesis and Purification

The synthesis of 5-Fluoro-3-iodo-1H-indazole is a critical step for its use in further research and development. The following diagram illustrates a typical workflow for its synthesis and purification.

Caption: Workflow for the synthesis and purification of 5-Fluoro-3-iodo-1H-indazole.

Applications in Drug Development

5-Fluoro-3-iodo-1H-indazole is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure is a valuable scaffold for developing kinase inhibitors, which are a significant class of anti-cancer drugs. The indazole core is present in several clinically investigated and approved drugs. The general role of such compounds in signaling pathways often involves the inhibition of specific kinases that are overactive in cancer cells, thereby blocking proliferation and inducing apoptosis.

The following diagram depicts a generalized signaling pathway where an indazole-based kinase inhibitor might act.

Caption: Generalized signaling pathway inhibited by an indazole-based kinase inhibitor.

Conclusion

While specific, quantitative solubility data for 5-Fluoro-3-iodo-1H-indazole in a wide array of organic solvents remains to be fully published, its physicochemical properties and the behavior of structurally related compounds strongly suggest good solubility in common organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust method for determining precise solubility values tailored to their specific needs. The established role of this compound as a key synthetic intermediate underscores the importance of understanding its solubility to facilitate its use in the creation of novel and potentially life-saving therapeutics.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-3-iodo-1H-indazole, a key building block in medicinal chemistry and pharmaceutical development. The presence of both fluorine and iodine atoms on the indazole scaffold makes it a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] This document details a reliable and efficient protocol for the C-3 iodination of 5-fluoro-1H-indazole, supported by quantitative data and a visual representation of the reaction pathway.

Core Synthesis Pathway: Electrophilic Iodination

The most prevalent and effective method for the synthesis of 3-iodoindazoles from their corresponding indazole precursors is through electrophilic iodination. This reaction is typically carried out using molecular iodine (I₂) as the iodinating agent in the presence of a base.[2] The base plays a crucial role in deprotonating the indazole ring, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic iodine. Polar aprotic solvents such as dimethylformamide (DMF) are commonly employed to ensure the solubility of the reactants and facilitate the reaction.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 5-Fluoro-3-iodo-1H-indazole from 5-fluoro-1H-indazole, based on established protocols for similar indazole iodinations.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 5-fluoro-1H-indazole | 1.0 equivalent | Starting material |

| Iodine (I₂) | 1.1 - 1.5 equivalents | Iodinating agent |

| Potassium Hydroxide (KOH) | 2.0 - 3.0 equivalents | Base |

| Solvent | ||

| Dimethylformamide (DMF) | 5 - 10 mL per gram of starting material | Reaction medium |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | Mild reaction conditions |

| Time | 2 - 4 hours | Monitored by TLC |

| Work-up & Purification | ||

| Quenching Agent | Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | To remove excess iodine |

| Extraction Solvent | Ethyl acetate or Dichloromethane | For product isolation |

| Purification Method | Column chromatography or recrystallization | To obtain high purity product |

| Yield | 85-95% (expected) | Based on similar reported reactions |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 5-Fluoro-3-iodo-1H-indazole.

Materials:

-

5-fluoro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 5-fluoro-1H-indazole (1.0 eq) and dissolve it in anhydrous dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add powdered potassium hydroxide (2.5 eq) portion-wise at room temperature. Stir the resulting suspension for 15-20 minutes.

-

Addition of Iodine: In a separate flask, prepare a solution of iodine (1.2 eq) in DMF. Add this solution dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate. Continue stirring until the color of iodine disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-Fluoro-3-iodo-1H-indazole.

Visualizing the Synthesis

The following diagrams illustrate the chemical transformation and a general workflow for the synthesis.

Caption: Reaction scheme for the synthesis of 5-Fluoro-3-iodo-1H-indazole.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-iodo-1H-indazole is a versatile halogenated indazole derivative that has emerged as a crucial building block in medicinal chemistry and pharmaceutical research. Its unique structural features, particularly the presence of reactive iodo and fluoro substituents on the indazole scaffold, make it a valuable precursor for the synthesis of a diverse range of complex organic molecules. This technical guide provides a comprehensive overview of the reactivity and stability of 5-Fluoro-3-iodo-1H-indazole, with a focus on its application in key cross-coupling reactions, detailed experimental protocols, and an analysis of its chemical stability.

Chemical Properties and Stability

5-Fluoro-3-iodo-1H-indazole is a beige to light brown solid that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1] Its fluorine and iodine substituents enhance its biological activity, making it a valuable candidate for creating novel therapeutic agents.[1]

Table 1: Physicochemical Properties of 5-Fluoro-3-iodo-1H-indazole

| Property | Value | Reference |

| CAS Number | 858629-06-8 | Chem-Impex |

| Molecular Formula | C₇H₄FIN₂ | Chem-Impex |

| Molecular Weight | 262.02 g/mol | Chem-Impex |

| Appearance | Beige to light brown solid | Chem-Impex |

| Purity | ≥ 95% (HPLC) | Chem-Impex |

| Storage | Store at 0-8°C | Chem-Impex |

While specific quantitative data on the thermal, photo, and pH stability of 5-Fluoro-3-iodo-1H-indazole are not extensively available in the public domain, general principles of organic chemistry and information on related compounds allow for a qualitative assessment.

-

Thermal Stability: The indazole ring is a stable aromatic system.[2] However, the carbon-iodine bond is the weakest point in the molecule and can be susceptible to cleavage at elevated temperatures. For many organic iodides, decomposition can occur at temperatures above 150-200°C. It is recommended to handle the compound at moderate temperatures unless required for a specific reaction.

-

Photostability: Aromatic iodides are known to be sensitive to light, particularly UV radiation, which can induce homolytic cleavage of the C-I bond to form radical intermediates. This can lead to decomposition and the formation of colored impurities. Therefore, it is advisable to store 5-Fluoro-3-iodo-1H-indazole in amber vials or protected from light.

-

pH Stability: The stability of the indazole core can be influenced by pH. While generally stable under neutral conditions, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation. Under strongly acidic conditions, protonation of the nitrogen atoms can occur, potentially altering reactivity. In strongly basic media, deprotonation of the N-H group is expected. Hydrolysis of the fluorine atom is unlikely under normal conditions due to the strength of the C-F bond. The C-I bond is also generally stable to hydrolysis under typical pH ranges.

-

Degradation Pathways: The primary degradation pathway is likely to involve the carbon-iodine bond. Potential degradation reactions include reductive deiodination (replacement of iodine with hydrogen) in the presence of a reducing agent, or nucleophilic substitution of the iodide under certain conditions.

Reactivity and Synthetic Applications

The reactivity of 5-Fluoro-3-iodo-1H-indazole is dominated by the presence of the C-I bond at the 3-position of the indazole ring. This bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound an excellent scaffold for introducing molecular diversity. The fluorine atom at the 5-position primarily serves to modulate the electronic properties and biological activity of the final products.

Palladium-Catalyzed Cross-Coupling Reactions

5-Fluoro-3-iodo-1H-indazole is an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the C-3 position.

Caption: Key cross-coupling reactions of 5-Fluoro-3-iodo-1H-indazole.

Experimental Protocols

Synthesis of 5-Fluoro-3-iodo-1H-indazole

This protocol describes the direct iodination of 5-fluoro-1H-indazole.

Caption: Experimental workflow for the synthesis of 5-Fluoro-3-iodo-1H-indazole.

Materials:

-

5-Fluoro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 5-fluoro-1H-indazole (1.0 eq) in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Sequentially add iodine (2.0 eq) and potassium hydroxide (3.0 eq) to the cooled solution.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 5-fluoro-3-iodo-1H-indazole as a white solid.

Table 2: Representative Yield for the Synthesis of 5-Fluoro-3-iodo-1H-indazole

| Starting Material | Product | Yield | Reference |

| 5-Fluoro-1H-indazole | 5-Fluoro-3-iodo-1H-indazole | 96.1% | ChemicalBook |

Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Fluoro-3-iodo-1H-indazole with an arylboronic acid.

Materials:

-

5-Fluoro-3-iodo-1H-indazole

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

-

To a reaction vessel, add 5-fluoro-3-iodo-1H-indazole (1.0 eq), the arylboronic acid, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 80-120°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 3: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | DME | 90 |

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 5-Fluoro-3-iodo-1H-indazole with a terminal alkyne. Note: For unprotected 1H-indazoles, N-protection might be necessary to achieve good yields in some cases.

Materials:

-

5-Fluoro-3-iodo-1H-indazole (or its N-protected derivative)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 5-fluoro-3-iodo-1H-indazole (1.0 eq), the palladium catalyst, and copper(I) iodide.

-

Add the solvent and the base.

-

Add the terminal alkyne to the mixture.

-

Stir the reaction at room temperature or heat to 40-80°C until the reaction is complete (monitored by TLC or LC-MS).

-

Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of 5-Fluoro-3-iodo-1H-indazole with an amine.

Materials:

-

5-Fluoro-3-iodo-1H-indazole

-

Amine (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., Xantphos, BINAP, or XPhos, 2-10 mol%)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-3.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by 5-fluoro-3-iodo-1H-indazole (1.0 eq) and the amine.

-

Seal the vessel and heat the reaction mixture to 80-120°C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

5-Fluoro-3-iodo-1H-indazole is a highly valuable and reactive building block for the synthesis of functionalized indazole derivatives. Its primary utility lies in its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of aryl, alkynyl, and amino moieties at the 3-position. While specific data on its stability is limited, standard handling procedures for light-sensitive and moderately thermally stable iodoaromatic compounds are recommended. The detailed protocols provided in this guide serve as a robust starting point for researchers in the fields of organic synthesis and drug discovery to effectively utilize this versatile compound in their research endeavors.

References

5-Fluoro-3-iodo-1H-indazole IUPAC name and synonyms

An In-depth Technical Guide to 5-Fluoro-3-iodo-1H-indazole

This technical guide provides a comprehensive overview of 5-Fluoro-3-iodo-1H-indazole, a halogenated indazole derivative with significant applications in medicinal chemistry and pharmaceutical research.[1] It serves as a crucial building block for the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]

Nomenclature

IUPAC Name: 5-Fluoro-3-iodo-1H-indazole

Synonyms:

-

5-fluoro-3-iodo-2H-indazole[2]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-3-iodo-1H-indazole is presented in the table below.

| Property | Value | Reference |

| CAS Number | 858629-06-8 | [2][3] |

| Molecular Formula | C₇H₄FIN₂ | [2][3] |

| Molecular Weight | 262.02 g/mol | [2][3] |

| Purity | ≥98% | [2] |

| Appearance | White solid | |

| Storage | 4°C, protect from light | [2] |

Experimental Protocols

Synthesis of 5-Fluoro-3-iodo-1H-indazole

A detailed experimental protocol for the synthesis of 5-Fluoro-3-iodo-1H-indazole is as follows:

-

Dissolution: 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol) is dissolved in N,N-Dimethylformamide (DMF) (50 mL).

-

Addition of Reagents: To this solution, iodine (7.46 g, 28.0 mmol) and potassium hydroxide (2.4 g, 42 mmol) are added sequentially at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then gradually warmed to room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is filtered. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (3/1) eluent to afford 5-Fluoro-3-iodo-1H-indazole as a white solid (3.7 g, 96.1% yield).

-

Confirmation: The structure of the final product is confirmed by ¹H NMR spectroscopy (400 MHz, DMSO-d6): δ=13.64 (s, 1H), 7.63 (dd, J=4.8,4.4 Hz, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, J=6.4,2.4 Hz, 1H).

Visualizations

The following diagrams illustrate the synthesis workflow and the role of 5-Fluoro-3-iodo-1H-indazole in drug discovery.

Caption: Synthesis workflow for 5-Fluoro-3-iodo-1H-indazole.

Caption: Role as a key intermediate in drug discovery.

References

Physical and chemical characteristics of 5-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a halogenated derivative of indazole that has emerged as a significant building block in medicinal chemistry and pharmaceutical research. Its unique structural features, including the presence of both fluorine and iodine substituents, impart valuable properties that make it a versatile intermediate in the synthesis of novel therapeutic agents.[1][2] This compound is particularly noted for its role in the development of anti-cancer and anti-inflammatory drugs.[1][2] The strategic placement of the halogen atoms can influence the molecule's biological activity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth overview of the physical and chemical characteristics of 5-Fluoro-3-iodo-1H-indazole, detailed experimental protocols for its synthesis and characterization, and its applications in drug discovery workflows.

Core Physical and Chemical Characteristics

The fundamental properties of 5-Fluoro-3-iodo-1H-indazole are summarized in the tables below, providing a ready reference for researchers.

General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 858629-06-8 | [1][3] |

| Molecular Formula | C₇H₄FIN₂ | [1][3] |

| Molecular Weight | 262.02 g/mol | [1][3] |

| Appearance | Beige to light brown solid | [1] |

| Purity | ≥95% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C | [1] |

Predicted Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 361.4±22.0 °C | ChemicalBook |

| Density | 2.158±0.06 g/cm³ | ChemicalBook |

| pKa | 10.94±0.40 | ChemicalBook |

| LogP | 2.3066 | [4] |

Note: The Boiling Point, Density, and pKa are predicted values and should be considered as estimates.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

The structure of 5-Fluoro-3-iodo-1H-indazole can be confirmed by ¹H NMR spectroscopy. The following chemical shifts and coupling patterns have been reported:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |

| 13.64 | s | 1H | NH | [5] |

| 7.63 | dd, J=4.8, 4.4 Hz | 1H | Ar-H | [5] |

| 7.38-7.30 | m | 1H | Ar-H | [5] |

| 7.20 | dd, J=6.4, 2.4 Hz | 1H | Ar-H | [5] |

Experimental Protocols

A reliable and high-yielding synthesis of 5-Fluoro-3-iodo-1H-indazole is crucial for its application in research and development. The following section details a common experimental procedure for its preparation.

Synthesis of 5-Fluoro-3-iodo-1H-indazole

Materials:

-

5-Fluoro-1H-indazole (2.0 g, 14.0 mmol)

-

Iodine (7.46 g, 28.0 mmol)

-

Potassium hydroxide (2.4 g, 42 mmol)

-

N,N-Dimethylformamide (DMF) (50 mL)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol) in DMF (50 mL) in a reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Sequentially add iodine (7.46 g, 28.0 mmol) and potassium hydroxide (2.4 g, 42 mmol) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Gradually warm the mixture to room temperature and continue stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a mixture of petroleum ether and ethyl acetate (3:1).

-

Collect the fractions containing the desired product.

-

Concentrate the purified fractions under reduced pressure to afford 5-Fluoro-3-iodo-1H-indazole as a white solid (3.7 g, 96.1% yield).[5]

Characterization: Confirm the structure of the purified product using ¹H NMR spectroscopy as detailed in the spectroscopic data section.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-Fluoro-3-iodo-1H-indazole.

Caption: Workflow for the synthesis, purification, and application of 5-Fluoro-3-iodo-1H-indazole.

Logical Relationships in Drug Discovery

5-Fluoro-3-iodo-1H-indazole serves as a critical starting material in the synthesis of more complex bioactive molecules. Its utility stems from the ability to selectively functionalize the indazole core, leveraging the reactivity of the iodo group in cross-coupling reactions.

Caption: Logical workflow for the utilization of 5-Fluoro-3-iodo-1H-indazole in a drug discovery program.

Conclusion

5-Fluoro-3-iodo-1H-indazole is a valuable and versatile intermediate for researchers in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries for biological screening. The data and protocols presented in this guide are intended to support and facilitate the use of this compound in the development of novel therapeutics.

References

Application Notes and Protocols: 5-Fluoro-3-iodo-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Fluoro-3-iodo-1H-indazole as a key building block in the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in targeting various protein kinases involved in cancer and other diseases.

Introduction

5-Fluoro-3-iodo-1H-indazole is a versatile synthetic intermediate, valued for its utility in constructing a diverse array of kinase inhibitors. The presence of the iodine atom at the 3-position facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkynyl moieties. The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final compounds. This document outlines the synthesis of kinase inhibitors targeting key signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4).

Key Synthetic Strategies

The primary methods for elaborating the 5-Fluoro-3-iodo-1H-indazole core involve palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 3-iodo-1H-indazole core and various aryl or heteroaryl boronic acids or esters. This is a powerful technique for introducing key pharmacophoric elements that can interact with the target kinase.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-iodo-1H-indazole and a terminal alkyne. This reaction is valuable for introducing linear alkynyl linkers or terminal alkynes that can be further functionalized.

Target Signaling Pathways

Kinase inhibitors derived from 5-Fluoro-3-iodo-1H-indazole can target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3] Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen, thereby inhibiting their growth and metastasis. The binding of VEGF to its receptor triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades.[2][3] These cascades include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[1][2]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of an amino group at the C3 position of the indazole ring system via carbon-nitrogen (C-N) bond formation is a critical transformation in medicinal chemistry for the generation of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines, offering significant advantages over traditional methods, which often require harsh conditions and have limited substrate scope.

These application notes provide a detailed framework for the Buchwald-Hartwig amination of 5-Fluoro-3-iodo-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. The protocols described herein are based on established methodologies for the amination of structurally similar halo-indazoles and other halo-heterocycles, providing a robust starting point for the synthesis of a diverse library of 3-amino-5-fluoro-1H-indazole derivatives.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a base. The reaction proceeds through a catalytic cycle that is generally understood to involve the following key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (5-Fluoro-3-iodo-1H-indazole) to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and subsequent deprotonation by the base generates a palladium-amido complex.

-

Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand, base, and solvent is crucial for the success of the reaction, as these components influence the stability and reactivity of the catalytic species. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps.

Catalytic Cycle of Buchwald-Hartwig Amination

The Pivotal Role of 5-Fluoro-3-iodo-1H-indazole in the Discovery of Novel Anti-Cancer Therapeutics

For Immediate Release

[City, State] – [Date] – The synthetic heterocyclic compound, 5-Fluoro-3-iodo-1H-indazole, has emerged as a critical pharmacophore in the development of a new generation of targeted anti-cancer drugs. Its unique structural features, including the presence of fluorine and iodine atoms, facilitate the synthesis of potent and selective inhibitors of key signaling pathways implicated in cancer progression. This versatile scaffold has been instrumental in the discovery of numerous kinase inhibitors, some of which have advanced to clinical trials and regulatory approval, underscoring its significance in modern medicinal chemistry and oncology.

The indazole core is a prominent feature in several FDA-approved small molecule kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position and an iodine atom at the 3-position of the indazole ring provides medicinal chemists with a versatile handle for chemical modification through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with 5-Fluoro-3-iodo-1H-indazole and its derivatives in the pursuit of novel anti-cancer therapies.

Application Notes

5-Fluoro-3-iodo-1H-indazole serves as a foundational building block for the synthesis of a diverse array of anti-cancer agents. Its derivatives have demonstrated significant inhibitory activity against various cancer cell lines, primarily through the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.